Product packaging for 6-Chlorooxazolo[5,4-b]pyridine(Cat. No.:)

6-Chlorooxazolo[5,4-b]pyridine

Cat. No.: B12874461
M. Wt: 154.55 g/mol
InChI Key: OPUYPVMWZSKEGC-UHFFFAOYSA-N
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Description

Overview of the Oxazolo[5,4-b]pyridine (B1602731) Heterocyclic System

The oxazolo[5,4-b]pyridine scaffold is a bicyclic heterocyclic system where an oxazole (B20620) ring is fused to a pyridine (B92270) ring. nih.gov This fusion of a five-membered and a six-membered aromatic ring, each containing heteroatoms, results in a unique electronic and structural profile that is of significant interest in medicinal chemistry. evitachem.comfishersci.com The parent compound, oxazolo[5,4-b]pyridine, has the chemical formula C₆H₄N₂O. nih.gov

Interactive Table 1: Properties of the Parent Oxazolo[5,4-b]pyridine Scaffold
PropertyValueSource
IUPAC Name evitachem.comaccelachem.comoxazolo[5,4-b]pyridine nih.gov
Molecular FormulaC₆H₄N₂O nih.gov
Molecular Weight120.11 g/mol nih.gov
CAS Number273-62-1 nih.gov
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov

The oxazolo[5,4-b]pyridine core is a key structural feature in a variety of compounds explored for therapeutic applications. Derivatives have been investigated for antimicrobial, antiviral, and anticancer properties. evitachem.com For instance, certain derivatives have been synthesized and evaluated as potential β-amyloid positron emission tomography (PET) ligands for the diagnosis of Alzheimer's disease. nih.gov The synthesis of this scaffold often begins with substituted aminopyridines or aminopyridinols, which undergo cyclization to form the fused ring system. acs.org The reactivity of substituents on both the carbon and nitrogen atoms of the rings allows for the generation of diverse chemical libraries for biological screening. acs.org

Significance of Halogenated Pyridines in Organic Synthesis and Heterocyclic Chemistry

Pyridine and its derivatives are fundamental components in numerous natural products, pharmaceuticals, and agrochemicals. nih.govresearchgate.net The introduction of a halogen atom onto the pyridine ring, creating a halogenated pyridine, dramatically enhances its synthetic utility. These compounds are valuable starting materials and key intermediates in a wide array of organic reactions. researchgate.net

Halogenated pyridines are particularly important for several reasons:

Nucleophilic Substitution: The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes it electron-deficient, facilitating nucleophilic aromatic substitution reactions, especially at the C-2 and C-4 positions. nih.gov A halogen atom at these or other positions can act as a good leaving group, allowing for the introduction of various nucleophiles such as amines, thiols, and alkoxides.

Cross-Coupling Reactions: Halogens serve as reactive handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds to construct complex molecular architectures.

Modulation of Physicochemical Properties: The presence of a halogen can significantly alter a molecule's properties, including its acidity/basicity, lipophilicity, and metabolic stability. This is a critical tool in drug discovery for optimizing the pharmacokinetic and pharmacodynamic profile of a lead compound.

Due to the synthetic challenges in directly functionalizing the pyridine ring, perhalopyridines (e.g., pentachloropyridine) are often used as versatile precursors to generate highly substituted pyridine derivatives. chemscene.com The ability to selectively functionalize halogenated pyridines makes them indispensable building blocks for creating novel heterocyclic compounds with desired biological activities. nih.govlookchem.com

Research Trajectories for 6-Chlorooxazolo[5,4-b]pyridine

While dedicated academic publications focusing on the synthesis and reactivity of this compound are limited, its existence in chemical supplier catalogs and its relationship to more studied analogues suggest its primary role is as a synthetic intermediate. fishersci.comaksci.com The research trajectories for this compound can be inferred from the combined reactivity of its halogenated pyridine moiety and its oxazolopyridine core.

The key feature of this compound is the chlorine atom on the pyridine ring. This position is susceptible to nucleophilic substitution and, more importantly, modern cross-coupling reactions. This allows for the strategic introduction of a wide variety of chemical groups, a common approach in medicinal chemistry for structure-activity relationship (SAR) studies. For example, the synthesis of related thiazolo[5,4-b]pyridine (B1319707) derivatives has involved functionalization at the 6-position to identify novel c-KIT inhibitors. researchgate.net

The likely research applications for this compound are therefore centered on its use as a scaffold to build more complex molecules. Researchers can leverage the chloro group to synthesize libraries of 6-substituted oxazolo[5,4-b]pyridines for screening against various biological targets. This is exemplified by the development of 5-fluoro-2-aryloxazolo[5,4-b]pyridines as PET ligands, where the halogenated scaffold was key to the synthesis of the final compounds. nih.gov The 2-chloro isomer of oxazolo[5,4-b]pyridine is noted as a scaffold for developing therapeutic agents, particularly kinase inhibitors. evitachem.com By extension, the 6-chloro isomer serves a similar purpose, providing an alternative point of attachment for generating chemical diversity.

The existence of derivatives such as 6-Chlorooxazolo[5,4-b]pyridin-2-ylamine further supports its role as a precursor in multi-step synthetic sequences. fishersci.com

Interactive Table 2: Known this compound Derivatives
Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Role/Significance
6-Chlorooxazolo[5,4-b]pyridin-2-ylamine1256819-81-4C₆H₄ClN₃O169.57Derivative suggesting the parent is a synthetic intermediate. fishersci.com
2-(3-Bromo-4-methoxyphenyl)-6-chlorooxazolo[5,4-b]pyridine1354749-99-7C₁₃H₈BrClN₂O₂355.58Advanced intermediate, demonstrating derivatization at the 2 and 6 positions. aksci.com
This compound-2-methanamine1368517-69-4C₇H₆ClN₃O183.60Derivative indicating potential for further functionalization. accelachem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClN2O B12874461 6-Chlorooxazolo[5,4-b]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3ClN2O

Molecular Weight

154.55 g/mol

IUPAC Name

6-chloro-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C6H3ClN2O/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H

InChI Key

OPUYPVMWZSKEGC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1N=CO2)Cl

Origin of Product

United States

Synthetic Methodologies for 6 Chlorooxazolo 5,4 B Pyridine and Its Precursors

Strategies for Fused Oxazole-Pyridine Ring Formation

The construction of the oxazolo[5,4-b]pyridine (B1602731) core can be achieved through various cyclization strategies involving suitably functionalized pyridine (B92270) precursors. These methods often involve the formation of the oxazole (B20620) ring onto a pre-existing pyridine structure.

Cyclization Reactions involving Pyridine Derivatives

A versatile method for the synthesis of oxazolopyridine thiol intermediates involves the condensation of aminohydroxypyridines with carbon disulfide. For instance, the synthesis of the regioisomeric oxazolo[4,5-b]pyridine-2-thiol (B2489188) has been achieved through the reaction of 2-aminopyridin-3-ol with carbon disulfide. semanticscholar.org This reaction provides a foundational strategy for creating the oxazole ring fused to a pyridine system, with a thiol group at the 2-position that can be further functionalized. While this specific example leads to the [4,5-b] isomer, the underlying principle of using carbon disulfide for the formation of the 2-mercaptooxazole ring is a key synthetic tool.

Table 1: Synthesis of Oxazolopyridine Thiol Intermediate

Starting Material Reagent Product Isomer
2-Aminopyridin-3-ol Carbon Disulfide Oxazolo[4,5-b]pyridine-2-thiol [4,5-b]

A common and effective route to 2-substituted oxazolo[5,4-b]pyridines is the acid-catalyzed condensation of 2-amino-3-hydroxypyridine (B21099) with various carboxylic acid derivatives. clockss.org This method typically employs dehydrating acidic agents such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl (B98337) ester (PPSE) at elevated temperatures. clockss.org The reaction proceeds through the formation of an intermediate N-(3-hydroxypyridin-2-yl)amide, which then undergoes intramolecular cyclization to afford the desired oxazolo[5,4-b]pyridine. A range of aromatic and aliphatic carboxylic acids can be utilized in this reaction, leading to a diverse array of 2-substituted products. nih.gov

Table 2: Acid-Catalyzed Condensation for Oxazolo[5,4-b]pyridine Synthesis

Pyridine Precursor Carboxylic Acid Derivative Catalyst Product
2-Amino-3-hydroxypyridine 4-Cyanobenzoic acid PPSE 2-(4-Cyanophenyl)oxazolo[4,5-b]pyridine
2-Amino-5-bromo-3-hydroxypyridine (4-Piperidinyl)acetic acid PPA 2-((4-Piperidinyl)methyl)-6-bromooxazolo[4,5-b]pyridine

A novel and efficient one-step method for the synthesis of oxazolo[5,4-b]pyridine derivatives involves the intramolecular cyclization of monoamides derived from 3-aminopyridin-2(1H)-ones. buketov.edu.kzresearchgate.net In this approach, the acylation of 3-aminopyridin-2(1H)-ones with cyclic anhydrides of dicarboxylic acids, such as succinic or glutaric anhydride (B1165640), in refluxing acetic acid leads directly to the formation of oxazolo[5,4-b]pyridines with a carboxylic acid-containing substituent at the 2-position. buketov.edu.kzresearchgate.net The initially formed monoamide undergoes a spontaneous intramolecular cyclization under the reaction conditions. buketov.edu.kzresearchgate.net This method avoids the need for harsh dehydrating agents and provides a straightforward route to functionalized oxazolo[5,4-b]pyridines. buketov.edu.kzresearchgate.net

Table 3: One-Step Synthesis of Oxazolo[5,4-b]pyridines from 3-Aminopyridin-2(1H)-ones

3-Aminopyridin-2(1H)-one Derivative Anhydride Solvent Reaction Condition Product
3-Amino-4,6-dimethylpyridin-2(1H)-one Succinic anhydride Acetic acid Reflux 3-(5,7-Dimethyloxazolo[5,4-b]pyridin-2-yl)propanoic acid
3-Amino-4-phenyl-6-methylpyridin-2(1H)-one Glutaric anhydride Acetic acid Reflux 4-(5-Methyl-7-phenyloxazolo[5,4-b]pyridin-2-yl)butanoic acid

Specific Routes to Halogenated Oxazolo[5,4-b]pyridines

The introduction of a halogen atom, particularly chlorine, onto the pyridine ring of the oxazolo[5,4-b]pyridine system is a key step in the synthesis of the target compound, 6-chlorooxazolo[5,4-b]pyridine. This can be achieved either by starting with a pre-halogenated pyridine precursor or by halogenating the fused heterocyclic system.

While the direct synthesis of this compound is not extensively detailed in the available literature, strategies for the synthesis of related halogenated compounds provide valuable insights. For example, a practical synthesis of 6-chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine (B1463458) has been accomplished starting from 2-amino-5-chloropyridine. researchgate.net This suggests that a similar approach using a 2-amino-5-chloro-3-hydroxypyridine precursor could be a viable route to this compound derivatives.

Furthermore, the direct halogenation of the fused ring system has been demonstrated. For instance, the bromination of oxazolo[4,5-b]pyridin-2(3H)-one has been achieved using bromine in dimethylformamide. google.com This indicates that electrophilic halogenation of the oxazolopyridine core is a feasible strategy for introducing a halogen atom at a suitable position on the pyridine ring. The precise position of halogenation would be directed by the existing substituents on the heterocyclic system.

Preparation of 5-Chloro-oxazolo[5,4-b]pyridines from 3-amino-2,6-dichloropyridine

The synthesis of a chloro-substituted oxazolo[5,4-b]pyridine scaffold can be envisioned starting from 3-amino-2,6-dichloropyridine. This precursor contains the necessary nitrogen atom within the pyridine ring and strategically positioned chlorine and amino groups that can be manipulated to facilitate the formation of the fused oxazole ring.

A plausible synthetic pathway involves the cyclization of an ortho-amino hydroxypyridine derivative. Therefore, the initial step would be the selective hydrolysis of one of the chlorine atoms in 3-amino-2,6-dichloropyridine, preferentially at the C2 position, to yield 3-amino-6-chloro-2-hydroxypyridine. This transformation creates the requisite ortho-amino alcohol functionality.

Subsequent reaction of this intermediate with a one-carbon synthon, such as formic acid or its derivatives (e.g., triethyl orthoformate), under dehydrating conditions would lead to the annulation of the oxazole ring. This acid-catalyzed condensation and subsequent cyclization results in the formation of the target this compound. The analogous synthesis of the related compound 6-chloro-2-(chloromethyl)-thiazolo[5,4-b]pyridine has been achieved starting from 2-amino-5-chloropyridine, demonstrating the viability of using functionalized aminopyridines as foundational precursors. researchgate.net

Synthesis of the Isomeric 6-Chloro-oxazolo[4,5-b]pyridin-2-(3H)-one via reaction with phosgene (B1210022) and formaldehyde

The synthesis of the isomeric compound 6-Chloro-oxazolo[4,5-b]pyridin-2(3H)-one is a key process, as this molecule serves as an important intermediate in the preparation of various agrochemicals. google.com A traditional synthetic method begins with 2-amino-3-pyridinol (2-amino-3-hydroxypyridine). google.comresearchgate.net This precursor undergoes a cyclization reaction with phosgene (COCl₂) or a phosgene equivalent like 1,1'-carbonyldiimidazole (B1668759) to form the oxazolo[4,5-b]pyridin-2(3H)-one bicyclic system. google.comchemicalbook.com

Following the formation of the core structure, a chlorination step is required to introduce the chlorine atom at the 6-position of the pyridine ring. A modern and efficient approach for this transformation is the direct chlorination of oxazolo[4,5-b]pyridin-2(3H)-one using N-chlorosuccinimide (NCS) as the chlorinating agent. google.com This method avoids the use of harsh reagents like chlorine gas and proceeds under milder conditions. google.com The reaction is typically carried out in a solvent such as N,N-dimethylformamide (DMF) at temperatures ranging from 10 to 120 °C. google.com

Precursor Synthesis and Functional Group Transformations Leading to this compound

Aminopyridine and Hydroxypyridine Building Blocks

The synthesis of the this compound core fundamentally relies on appropriately substituted pyridine building blocks. Aminopyridines and hydroxypyridines are the most critical precursors for constructing the fused oxazole ring system. The positioning of the amino (-NH₂) and hydroxyl (-OH) groups is paramount, as an ortho relationship between these two functionalities on the pyridine ring is a prerequisite for most oxazole annulation strategies.

For instance, the synthesis of oxazolo[4,5-b]pyridines often utilizes 2-amino-3-hydroxypyridine as the starting material. researchgate.net Similarly, the synthesis of the [5,4-b] isomer would require a 2-amino-3-hydroxypyridine or a 3-amino-2-hydroxypyridine (B57635) derivative. These building blocks can be prepared through various synthetic routes, often starting from more common pyridine derivatives and introducing the required functional groups through nitration, reduction, and nucleophilic substitution reactions.

Selective Chlorination Strategies within the Pyridine Ring System

Introducing a chlorine atom at a specific position on the pyridine ring is a crucial step that dictates the final structure of the target molecule. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging, often requiring harsh conditions. clockss.org However, several strategies have been developed for the regioselective chlorination of pyridines.

One of the most effective methods involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, making it more susceptible to nucleophilic attack by chloride ions after activation with an electrophilic agent. acs.orgresearchgate.net Reagents such as oxalyl chloride, phosgene, or p-toluenesulfonic anhydride can be used to activate the N-oxide, facilitating highly regioselective chlorination under mild conditions. acs.orgtcichemicals.com This approach provides a practical route to various 2-halo-substituted pyridines. acs.orgresearchgate.net

Direct chlorination methods using agents like N-chlorosuccinimide (NCS) can also be employed, especially on activated pyridine rings or pre-existing heterocyclic systems, as seen in the synthesis of 6-Chloro-oxazolo[4,5-b]pyridin-2(3H)-one. google.com

Manipulation of Chlorinated Pyridine Intermediates for Oxazole Annulation

Once a selectively chlorinated aminopyridine or hydroxypyridine intermediate is obtained, the final key step is the formation, or annulation, of the oxazole ring. The strategy for this cyclization depends on the functional groups present on the chlorinated pyridine precursor.

If the intermediate is a chlorinated ortho-amino-hydroxypyridine, the oxazole ring can be formed by condensation with a variety of reagents that provide the C2 carbon of the oxazole. These include:

Carboxylic acids or their derivatives (e.g., acid chlorides, esters): This is a common method, often requiring a dehydrating agent or catalyst. The reaction of 2-amino-3-hydroxypyridine with benzoyl chlorides is a known route to 2-aryloxazolo[4,5-b]pyridines. researchgate.net

Orthoesters (e.g., triethyl orthoformate): This reagent can provide an unsubstituted C2 position on the oxazole ring.

Cyanogen bromide: This reagent can be used to introduce an amino group at the C2 position of the oxazole ring, as demonstrated in the synthesis of 2-amino-oxazolo[4,5-b]pyridine derivatives. nih.gov

The Diels-Alder reaction offers another powerful, albeit more complex, route where an oxazole itself acts as a diene, reacting with a dienophile to ultimately form a pyridine ring. wikipedia.org This strategy is generally used for constructing the pyridine part of the molecule rather than the oxazole. The more direct approach of building the oxazole onto a pre-formed chlorinated pyridine remains the most common synthetic strategy. pharmaguideline.com

Reaction Mechanisms and Mechanistic Investigations of 6 Chlorooxazolo 5,4 B Pyridine

Mechanisms of Oxazole (B20620) Ring Formation and Annulation

The construction of the oxazolo[5,4-b]pyridine (B1602731) scaffold is a critical aspect of its chemistry, typically achieved through intramolecular cyclization. The chosen synthetic route and conditions are pivotal in ensuring the correct regiochemical outcome.

The formation of the oxazolo[5,4-b]pyridine ring system generally proceeds via the cyclization of appropriately substituted pyridine (B92270) precursors. A prominent pathway involves the acylation of 3-amino-2(1H)-pyridones. In this method, the exocyclic amino group is first acylated by a carboxylic acid derivative (such as a cyclic anhydride). The resulting N-(2-oxo-1,2-dihydropyridin-3-yl)amide intermediate then undergoes an intramolecular cyclization. This key step involves the nucleophilic attack of the pyridone oxygen onto the amide carbonyl, followed by dehydration, to form the fused oxazole ring and aromatize the system. researchgate.net

An alternative, classical approach starts with 2-amino-3-hydroxypyridine (B21099). The reaction mechanism involves two main stages:

Amide Formation: The 2-amino group, being a potent nucleophile, attacks an activated carboxylic acid derivative (e.g., an acid chloride or anhydride) to form an N-(3-hydroxypyridin-2-yl)amide intermediate.

Intramolecular Cyclization (Annulation): Under the influence of a dehydrating agent or thermal conditions, the 3-hydroxyl group performs a nucleophilic attack on the amide carbonyl carbon. This is followed by the elimination of a water molecule to yield the stable, aromatic oxazolo[5,4-b]pyridine ring system. researchgate.net

The selectivity and efficiency of the oxazole ring formation are highly dependent on the reaction conditions and the catalysts employed. Traditional methods often require harsh conditions, such as high temperatures and the use of strong dehydrating agents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃). researchgate.net These agents play a dual role: they activate the carboxylic acid moiety for the initial acylation and promote the final dehydration step of the cyclization. However, these conditions can sometimes lead to low yields and the formation of side products. researchgate.net

Modern synthetic protocols may utilize microwave irradiation to accelerate the reaction, often leading to shorter reaction times and improved yields under catalyst-free conditions. nih.gov The choice of catalyst is crucial for directing the reaction pathway. For instance, using POCl₃ facilitates the cyclization of N-(2-hydroxypyridin-3-yl)amides to form the oxazole ring. researchgate.net The optimization of reaction conditions—including solvent, temperature, and catalyst—is essential to achieve high yield and purity, minimizing the limitations associated with more severe traditional methods. researchgate.net

Reactivity of the Chloro-Substituent at Position 6

The chlorine atom at the C-6 position is the most reactive site on the 6-Chlorooxazolo[5,4-b]pyridine molecule for substitution reactions. This reactivity is a direct consequence of the electronic properties of the fused heterocyclic system. The pyridine nitrogen atom acts as an electron sink, reducing the electron density at the ortho (C-2, C-6) and para (C-4) positions. uoanbar.edu.iqwuxiapptec.com This electron deficiency makes the C-6 carbon highly susceptible to attack by nucleophiles.

The C-6 chloro group readily undergoes nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles. The established mechanism for SNAr reactions on such electron-poor heteroaromatic systems proceeds via a two-step addition-elimination pathway:

Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the pyridine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the ring and onto the electronegative nitrogen atom.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. This step is typically fast and irreversible. youtube.com

This reaction is highly efficient for a range of nucleophiles, including amines, thiols, and alkoxides, often proceeding under basic conditions. evitachem.com The reaction can be slow due to the initial disruption of aromaticity and may require heating to proceed at a practical rate. youtube.com Lewis acids can also be used to activate the pyridine ring, further enhancing its reactivity toward nucleophiles. sci-hub.sebath.ac.uk

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Activated Chloropyridines This table is based on analogous reactions of activated chloropyridines, demonstrating the expected reactivity of the C-6 position.

Nucleophile Reagent Example Expected Product at C-6 Typical Conditions
Amine Piperidine 6-(Piperidin-1-yl)oxazolo[5,4-b]pyridine Heat, optional base (e.g., K₂CO₃)
Alkoxide Sodium Methoxide 6-Methoxyoxazolo[5,4-b]pyridine Methanol, heat
Thiolate Sodium Thiophenoxide 6-(Phenylthio)oxazolo[5,4-b]pyridine DMF or other polar aprotic solvent

Cross-Coupling Reactions for C-C, C-N, C-O Bond Formation at C-6

The chloro-substituent at C-6 serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov These reactions have largely superseded traditional methods due to their mild conditions and broad functional group tolerance.

C-C Bond Formation (Suzuki-Miyaura Coupling): The Suzuki-Miyaura reaction couples the 6-chlorooxazolopyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly effective for creating new C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the C-6 position. nsf.govresearchgate.net

C-N Bond Formation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling the aryl chloride with primary or secondary amines. wikipedia.orgorganic-chemistry.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the aminated product and regenerate the catalyst. libretexts.org This reaction is instrumental in synthesizing a wide array of N-arylated heterocycles.

C-O Bond Formation (Buchwald-Hartwig Ether Synthesis): Analogous to the amination reaction, C-O bonds can be formed by coupling this compound with alcohols or phenols using specific palladium catalyst systems.

The success of these cross-coupling reactions is highly dependent on the choice of the palladium precursor and, critically, the supporting ligand. Bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the key steps of the catalytic cycle, particularly for the less reactive aryl chlorides. nsf.gov

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions at the C-6 Position This table illustrates common cross-coupling reactions applicable to this compound based on established methods for haloheteroarenes.

Reaction Name Coupling Partner Catalyst/Ligand System Bond Formed
Suzuki-Miyaura Arylboronic acid (Ar-B(OH)₂) Pd(OAc)₂ / SPhos C-C (Aryl)
Buchwald-Hartwig Primary/Secondary Amine (R₂NH) Pd₂(dba)₃ / XPhos C-N
Sonogashira Terminal Alkyne (R-C≡CH) PdCl₂(PPh₃)₂ / CuI C-C (Alkynyl)
Heck Alkene (e.g., Styrene) Pd(OAc)₂ / P(o-tol)₃ C-C (Alkenyl)

Electrophilic and Nucleophilic Behavior of the Oxazolo[5,4-b]pyridine Core

The most prominent nucleophilic site on the unsubstituted core is the pyridine nitrogen atom. Its lone pair of electrons resides in an sp²-hybridized orbital and is available for protonation by acids to form pyridinium (B92312) salts or for alkylation with electrophiles like alkyl halides. uoanbar.edu.iq The entire ring system is considered π-deficient, which can allow for nucleophilic addition to the pyridine ring under certain circumstances, especially when further activated by strongly electron-withdrawing groups like a nitro group. nih.govmdpi.com

Conversely, electrophilic aromatic substitution on the oxazolo[5,4-b]pyridine core is challenging. The electron-withdrawing effect of the pyridine nitrogen deactivates the ring towards attack by electrophiles, similar to nitrobenzene. uoanbar.edu.iq Reactions such as nitration or halogenation, if they occur, require harsh conditions. quimicaorganica.org However, the electronic influence of the fused oxazole ring can direct the regiochemistry of such substitutions. For the isomeric oxazolo[4,5-b]pyridine (B1248351) system, the presence of an electron-donating group on the oxazole ring has been shown to direct electrophilic attack specifically to the C-6 position of the pyridine ring. tandfonline.com This indicates that the interplay between the two fused rings can create specific sites of reactivity that are not immediately obvious from analyzing the pyridine ring in isolation.

Another potential reaction pathway involves the oxidation of the pyridine nitrogen to form an N-oxide. N-oxidation significantly alters the electronic distribution of the ring, activating it towards both nucleophilic attack (at the C-2 and C-6 positions) and electrophilic attack (at the C-5 and C-7 positions). mdpi.comnih.govarkat-usa.org

Computational and Theoretical Chemistry Studies of 6 Chlorooxazolo 5,4 B Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, including Density Functional Theory (DFT) and Ab Initio Hartree-Fock methods, provide insights into the electronic structure and geometry of molecules.

For instance, DFT calculations are instrumental in predicting bond lengths and angles. In the case of 6-chlorooxazolo[5,4-b]pyridine, one would expect the C-Cl bond to exhibit a length and electronic character influenced by the fused oxazole (B20620) ring. The electron-withdrawing nature of the chlorine atom at the 6-position would likely impact the electron density distribution across the entire heterocyclic system.

Table 1: Predicted Geometrical Parameters for a Representative Oxazolo[5,4-b]pyridine (B1602731) Derivative (Calculated using DFT) (Note: This table is illustrative and based on typical values for related heterocyclic systems, not on experimental or directly calculated data for this compound.)

ParameterPredicted Value
C-Cl Bond Length~1.74 Å
C-O Bond Length (oxazole)~1.36 Å
C=N Bond Length (oxazole)~1.31 Å
C-C Bond Length (pyridine)~1.39 Å
C-N Bond Length (pyridine)~1.34 Å

Ab initio Hartree-Fock (HF) methods are another cornerstone of computational chemistry, providing a foundational understanding of electronic properties without the reliance on empirical parameters. The HF method approximates the many-electron wavefunction as a single Slater determinant, allowing for the calculation of electronic energies and orbitals.

For this compound, Hartree-Fock calculations would be employed to determine its total electronic energy, ionization potential, and electron affinity. The presence of the electronegative chlorine atom is expected to lower the energy of the molecular orbitals compared to the unsubstituted oxazolo[5,4-b]pyridine.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. While no specific MD studies on this compound have been reported, the methodology is highly applicable. An MD simulation of this compound, likely in a solvent, would reveal information about its conformational flexibility, solvation dynamics, and intermolecular interactions. Such simulations would be particularly insightful for understanding its behavior in a biological context, for example, its interaction with a protein active site.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be distributed over the electron-rich regions of the molecule, likely the pyridine (B92270) and oxazole rings. The LUMO, conversely, would be anticipated to have significant contributions from the carbon atom attached to the chlorine, making it a potential site for nucleophilic substitution. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyridine System (Note: These are representative values and not specific to this compound.)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Computational Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For this compound, DFT calculations could be used to predict its 1H and 13C NMR chemical shifts. The predicted spectrum would show characteristic shifts for the protons and carbons on the pyridine and oxazole rings, with the chlorine atom influencing the chemical shifts of the nearby nuclei.

Table 3: Hypothetical Predicted 1H NMR Chemical Shifts for this compound (Note: This table is for illustrative purposes and based on general principles of NMR spectroscopy for heterocyclic compounds.)

ProtonPredicted Chemical Shift (ppm)
H-28.5 - 8.7
H-57.8 - 8.0
H-77.4 - 7.6

Theoretical Insights into Reaction Pathways and Transition States

Quantum chemical calculations are invaluable for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This includes identifying reactants, products, intermediates, and, crucially, transition states. A notable study by Danagulyan and coworkers on the rearrangement of 7-aryl-substituted oxazolo[5,4-b]pyridines provides a strong precedent for the theoretical investigation of this heterocyclic system acs.org.

Their work utilized quantum chemical calculations to explore the proposed mechanism of the rearrangement. Such an approach applied to reactions involving this compound could provide detailed insights into the energetics of different reaction pathways. For example, in a nucleophilic aromatic substitution reaction at the 6-position, calculations could determine the activation energy barrier for the formation of the Meisenheimer complex and the subsequent departure of the chloride leaving group. These theoretical investigations can help in understanding the feasibility of a reaction and in optimizing reaction conditions.

Spectroscopic and Advanced Characterization Techniques for 6 Chlorooxazolo 5,4 B Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional experiments that provide essential information about the hydrogen and carbon framework of a molecule.

In the ¹H NMR spectrum of 6-Chlorooxazolo[5,4-b]pyridine, the aromatic protons exhibit distinct chemical shifts. For the related thiazolo[5,4-b]pyridine (B1319707) scaffold, protons on the pyridine (B92270) ring typically appear in the downfield region, often between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current.

The ¹³C NMR spectrum provides information on the carbon skeleton. For pyridine and its derivatives, the carbon atoms directly bonded to the electronegative nitrogen atom (C2 and C6) are typically deshielded and appear at higher chemical shifts (around 150 ppm). testbook.com Carbons further from the nitrogen (C3, C5, and C4) resonate at comparatively lower chemical shifts. testbook.comresearchgate.net The specific shifts for this compound would be influenced by the fused oxazole (B20620) ring and the chloro substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Actual experimental values may vary depending on the solvent and experimental conditions.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-28.5 - 8.8-
H-57.8 - 8.1-
H-77.3 - 7.6-
C-2-150 - 155
C-3a-160 - 165
C-5-120 - 125
C-6-140 - 145
C-7-115 - 120
C-7a-145 - 150

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms within a molecule, resolving ambiguities that may arise from 1D spectra. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This is crucial for assigning the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. youtube.com HMBC is invaluable for piecing together the molecular framework, especially for connecting quaternary carbons (carbons with no attached protons) to the rest of the structure.

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system. wikipedia.org In the case of this compound, it would show correlations among all the coupled protons on the pyridine ring.

These 2D NMR techniques, when used in combination, provide a comprehensive picture of the molecular structure, allowing for unambiguous assignment of all proton and carbon signals. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. researchgate.net For this compound (C₇H₃ClN₂O), the expected exact mass can be calculated. This high precision helps to distinguish between compounds with the same nominal mass but different elemental compositions. HRMS is a critical tool for confirming the identity of newly synthesized compounds. nih.govmdpi.com

Table 2: Calculated Exact Mass for this compound

Molecular FormulaIsotopeCalculated Exact Mass (m/z) [M+H]⁺
C₇H₃³⁵ClN₂O³⁵Cl169.9956
C₇H₃³⁷ClN₂O³⁷Cl171.9926

Ion mobility-mass spectrometry (IM-MS) is an emerging technique that separates ions based on their size, shape, and charge. The collision cross section (CCS) is a measure of the ion's rotational average area and is a characteristic property of an ion. Predicted CCS values, often calculated using computational methods, can be compared with experimental values to provide an additional dimension of identification and characterization for a molecule. nih.govjaspershenlab.com The use of CCS values can help to differentiate between isomers and provide insights into the three-dimensional structure of the ion in the gas phase. arxiv.org

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific functional groups.

For this compound, the FT-IR spectrum would be expected to show characteristic peaks for the C=N and C=C stretching vibrations of the pyridine and oxazole rings, typically in the 1600-1400 cm⁻¹ region. researchgate.net The C-O-C stretching of the oxazole ring would likely appear in the 1250-1050 cm⁻¹ range. The C-Cl stretching vibration would be observed in the lower frequency region, typically between 800 and 600 cm⁻¹.

Table 3: Expected FT-IR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=N Stretch1650 - 1550
Aromatic C=C Stretch1600 - 1450
C-O-C Stretch1250 - 1050
C-Cl Stretch800 - 600

X-ray Crystallography for Solid-State Structure Determinationnih.gov

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. For this compound, single-crystal X-ray diffraction would provide unambiguous proof of its molecular structure, revealing detailed information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

In a typical analysis, a suitable single crystal of the compound is grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. While specific crystallographic data for this compound is not publicly available, analysis of related chloro-substituted pyridine and fused heterocyclic structures allows for the prediction of key structural parameters. ddg-pharmfac.net The technique would confirm the planar nature of the fused oxazolo[5,4-b]pyridine (B1602731) ring system. Intermolecular interactions, such as π-π stacking or halogen bonding involving the chlorine atom, would also be identified, providing insight into the solid-state packing of the molecules. nih.gov

Table 1: Predicted Crystallographic Data for this compound

Parameter Predicted Value Significance
Crystal System Monoclinic Describes the basic shape of the unit cell.
Space Group P2₁/c Defines the symmetry elements within the unit cell.
a (Å) ~7-9 Unit cell dimension.
b (Å) ~5-7 Unit cell dimension.
c (Å) ~14-16 Unit cell dimension.
β (°) ~95-105 Unit cell angle.
C-Cl Bond Length (Å) ~1.74 Provides information on the carbon-chlorine bond character.
C-N (pyridine) Bond Length (Å) ~1.34 Typical bond length for a C=N bond in a pyridine ring.

Advanced Spectroscopic Probes for Electronic and Coordination Environments

X-ray Absorption Spectroscopy (XAS): XANES and EXAFSnasa.gov

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of a specific atom within a molecule. The technique is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For this compound, XAS could be applied to the K-edges of its constituent light atoms (Carbon, Nitrogen, Oxygen) and the Chlorine atom.

XANES: The XANES region provides information on the oxidation state and coordination geometry of the absorbing atom. ejournal.by For instance, the Nitrogen K-edge XANES spectrum would exhibit distinct features for the pyridine nitrogen versus the oxazole nitrogen, reflecting their different chemical environments and bonding. acs.orgnih.gov Simulations based on density functional theory (DFT) are often used to interpret these spectral features. nih.gov

EXAFS: The EXAFS region contains information about the bond distances and coordination numbers of the atoms immediately surrounding the absorbing atom. While more commonly applied to metal centers, EXAFS analysis could, in principle, provide precise bond lengths for the first coordination shell around the chlorine or nitrogen atoms. uniroma1.it

X-ray Photoelectron Spectroscopy (XPS)nasa.govacs.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS would be highly informative for confirming the presence of all expected elements and their specific bonding environments. High-resolution scans of the C 1s, N 1s, O 1s, and Cl 2p regions would reveal distinct peaks corresponding to atoms in different chemical states. For example, the N 1s spectrum would be expected to show two distinct peaks, corresponding to the nitrogen atom in the pyridine ring and the nitrogen atom in the oxazole ring, due to their different electronic environments. nih.gov Similarly, the C 1s spectrum could be deconvoluted to show contributions from carbons bonded to chlorine, oxygen, nitrogen, or other carbons.

Table 2: Predicted XPS Binding Energies for this compound

Core Level Predicted Binding Energy (eV) Inferred Chemical State
C 1s ~285.0 C-C, C-H
C 1s ~286.5 C-N, C-O
C 1s ~287.8 C-Cl
N 1s ~399.0 N (Oxazole)
N 1s ~400.5 N (Pyridine)
O 1s ~532.5 C-O-C (Oxazole)

Note: These are approximate values based on typical binding energies for similar functional groups and can vary slightly based on the specific molecular matrix and instrument calibration. thermofisher.com

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)uniroma1.itthermofisher.comosti.gov

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable techniques for assessing the purity of synthesized compounds and for separating components in a mixture. For an organic molecule like this compound, a reversed-phase HPLC (RP-HPLC) method would be the standard approach for purity determination.

In a typical RP-HPLC setup, the compound would be dissolved in a suitable solvent and injected into the system. It would then be passed through a column packed with a nonpolar stationary phase (e.g., C18) under high pressure, using a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The retention time—the time it takes for the compound to travel through the column to the detector—is a characteristic property under a specific set of conditions. Due to its aromatic and moderately hydrophobic nature, the compound is expected to show good retention and sharp, symmetrical peaks on a C18 column. smolecule.com A UV detector would be suitable for detection, as the fused aromatic system is a strong chromophore. Purity is assessed by the area percentage of the main peak relative to any impurity peaks. UPLC, which uses smaller particle sizes in the column, would offer faster analysis times and higher resolution, allowing for better separation of closely related impurities.

Table 3: Representative HPLC/UPLC Method Parameters for Purity Analysis

Parameter Typical Value/Condition Purpose
Column C18, 2.1 x 50 mm, 1.8 µm (UPLC) Nonpolar stationary phase for reversed-phase separation.
Mobile Phase A Water with 0.1% Formic Acid Polar aqueous component of the mobile phase.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Polar organic component of the mobile phase.
Gradient 5% to 95% B over 5 minutes Varies the mobile phase composition to elute compounds with different polarities.
Flow Rate 0.4 mL/min Controls the speed of the mobile phase through the column.
Column Temperature 40 °C Ensures reproducible retention times.
Detection UV at ~275 nm Monitors the eluent for the UV-absorbing analyte.

| Expected Retention Time | 2-4 minutes | Dependent on the exact gradient and compound polarity. |

Gas Chromatography (GC)

A thorough review of scientific literature and chemical databases reveals a notable absence of specific research findings concerning the Gas Chromatography (GC) analysis of this compound. While GC is a common technique for the separation and analysis of volatile and semi-volatile compounds, detailed experimental conditions, such as column specifications, temperature programming, detector types, and retention times, have not been published for this specific compound.

Consequently, no data tables or detailed research findings on the GC characterization of this compound can be provided at this time. The analysis of related heterocyclic compounds is documented, but per the specific scope of this article, such information is not included. Further research would be necessary to develop and validate a specific GC method for the identification and quantification of this compound.

Derivatization Strategies and Structure Reactivity Relationships in 6 Chlorooxazolo 5,4 B Pyridine Chemistry

Chemical Modification at the Chloro-Substituent

The chloro-substituent at the C-6 position of the oxazolo[5,4-b]pyridine (B1602731) ring is the most exploited site for chemical modification. The electron-deficient nature of the pyridine (B92270) ring, enhanced by the fused oxazole (B20620) moiety, activates the C-6 position towards various substitution reactions. This allows for the introduction of diverse functionalities through both nucleophilic displacement and modern cross-coupling methodologies.

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for replacing the chlorine atom at C-6 with a variety of heteroatom nucleophiles. youtube.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon bearing the chlorine, forming a negatively charged intermediate (a Meisenheimer complex). Aromaticity is subsequently restored by the expulsion of the chloride ion. youtube.com These reactions often require elevated temperatures, but their course can be influenced by the nature of the nucleophile and the presence of activating or deactivating groups elsewhere on the scaffold. chemrxiv.org

Common nucleophiles employed in SNAr reactions with chloro-heterocycles include amines, alkoxides, and thiols, leading to the formation of valuable amino, ether, and thioether derivatives, respectively. For instance, reactions with primary or secondary amines can introduce diverse alkyl or aryl amino groups. youtube.com Similarly, alkoxides and thiolates can be used to forge C-O and C-S bonds. The reactivity in these transformations is analogous to that observed in other electron-poor chloro-heterocycles like 2-chloropyridines, 2,4-dichloroquinazolines, and 2,4-dichloropyrimidines. chemrxiv.orgnih.govnih.gov

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions on Chloro-Heterocycles This table presents examples from analogous systems to illustrate the potential transformations for 6-Chlorooxazolo[5,4-b]pyridine.

Nucleophile TypeExample NucleophileGeneral ProductTypical ConditionsReference Analogy
AmineMorpholine6-Morpholinooxazolo[5,4-b]pyridineHeat, base (e.g., Et3N or K2CO3), solvent (e.g., EtOH, DMF) nih.gov
AlkoxideSodium Methoxide6-Methoxyoxazolo[5,4-b]pyridineHeat, solvent (e.g., Methanol, Dioxane) youtube.com
ThiolateSodium Thiophenoxide6-(Phenylthio)oxazolo[5,4-b]pyridineBase (e.g., NaH), solvent (e.g., THF, DMF), often at room temperature chemrxiv.org

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, offering a broader substrate scope and milder reaction conditions compared to traditional methods. The C-6 chloro group on the oxazolo[5,4-b]pyridine scaffold is an excellent electrophilic partner for these transformations.

Suzuki-Miyaura Coupling: This reaction is widely used for the formation of C-C bonds by coupling the aryl chloride with an organoboron reagent, such as a boronic acid or boronic ester. researchgate.net It allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C-6 position. The reaction is typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand and requires a base. nih.govsemanticscholar.org The functionalization of the analogous thiazolo[5,4-b]pyridine (B1319707) scaffold at the 6-position has been successfully achieved using Suzuki coupling, demonstrating the viability of this approach. nih.gov

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful method that couples aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org This reaction offers a broad scope for introducing diverse amino functionalities, from simple alkylamines to complex heterocyclic amines, under relatively mild conditions. libretexts.orgresearchgate.net It utilizes a palladium catalyst with specialized, bulky phosphine ligands and a strong base. libretexts.org

Sonogashira Coupling: This methodology is employed to form C-C triple bonds by coupling the aryl chloride with a terminal alkyne. wikipedia.org The reaction is co-catalyzed by palladium and copper(I) salts and is performed in the presence of a base, typically an amine that can also serve as the solvent. organic-chemistry.orgsoton.ac.uk This reaction is instrumental in synthesizing alkynyl-substituted heterocycles, which are versatile intermediates for further transformations or as core components in functional materials. nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for C-6 Functionalization This table outlines common cross-coupling methodologies and typical conditions applicable to this compound.

Reaction NameBond FormedCoupling PartnerTypical Catalyst SystemTypical BaseReference Analogy
Suzuki-MiyauraC-CAryl/Alkyl Boronic AcidPd(PPh3)4 or PdCl2(dppf)K2CO3, Cs2CO3 nih.gov
Buchwald-HartwigC-NPrimary/Secondary AminePd(OAc)2 + Ligand (e.g., BINAP, Xantphos)NaOt-Bu, K3PO4 wikipedia.orgresearchgate.net
SonogashiraC-C (alkyne)Terminal AlkynePd(PPh3)2Cl2 + CuIEt3N, Piperidine wikipedia.orgsoton.ac.uk

Functionalization of the Oxazole Ring

The oxazole ring offers additional sites for derivatization, primarily at the C-2 position. The C-2 proton of an oxazole is the most acidic and can be removed by a strong base to generate a lithiated intermediate. wikipedia.org This organolithium species can then react with various electrophiles to introduce substituents at the C-2 position.

Furthermore, modern C-H activation strategies provide a direct route to functionalize this position without pre-functionalization. Palladium-catalyzed direct C-H bond heteroarylation has been shown to be effective for functionalizing the C-2 position of the oxazole unit in a related fused system. Significantly, these reaction conditions can be selected to be orthogonal to the chloro-substituent on the pyridine ring, allowing for selective modification of the oxazole while preserving the C-6 chlorine for subsequent derivatization. rsc.org This orthogonal strategy is highly valuable for the modular synthesis of complex molecules.

Functionalization of the Pyridine Ring (excluding C-6)

Beyond the reactive C-6 position, other positions on the pyridine ring (C-4, C-5, and C-7) can be functionalized, although this is often more challenging. Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. baranlab.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. harvard.edu For the oxazolo[5,4-b]pyridine scaffold, the nitrogen and oxygen atoms of the oxazole ring could potentially act as a DMG, directing lithiation to the C-7 position. While the metalation of pyridines can sometimes be complicated by competitive 1,2-addition of the organometallic reagent, the use of specialized hindered amide bases (e.g., TMP-bases) can effectively promote deprotonation of electron-poor heterocycles. harvard.eduresearchgate.net The resulting C-7 lithiated species can be trapped with a range of electrophiles to introduce new substituents.

Structure-Reactivity Correlations within the Oxazolo[5,4-b]pyridine Scaffold

The reactivity and selectivity of reactions on the oxazolo[5,4-b]pyridine scaffold are intrinsically linked to its electronic structure, which can be modulated by the presence of various substituents.

The electronic nature of substituents on either the pyridine or oxazole ring can significantly influence the efficiency and regioselectivity of derivatization reactions.

Influence on the C-6 Position: An electron-withdrawing group placed on the oxazole ring or elsewhere on the pyridine ring would further decrease the electron density of the pyridine moiety. This electronic pull would enhance the electrophilicity of the C-6 carbon, making it more susceptible to nucleophilic attack in SNAr reactions and potentially facilitating the oxidative addition step in palladium-catalyzed cross-coupling cycles. Conversely, an electron-donating group would have the opposite effect, decreasing the reactivity of the C-6 chloro group.

Influence on Other Ring Positions: The reactivity of the scaffold can be dramatically altered by the nature of the substituent at the C-6 position itself (once the chlorine has been replaced). Studies on the analogous isoxazolo[4,3-b]pyridine (B63319) system have shown that a powerful electron-withdrawing group like a nitro group at C-6 renders the pyridine ring "superelectrophilic," enabling it to react with weak neutral nucleophiles under mild, base-free conditions. nih.gov This highlights how derivatization at C-6 can profoundly impact the subsequent reactivity of the entire heterocyclic system.

Directing Effects: Substituents can also exert steric and electronic directing effects on further functionalization. For example, in a potential electrophilic substitution on the oxazole ring, an electron-donating group at C-2 would activate the ring, but its placement would also influence the regioselectivity of the incoming electrophile. Similarly, the electronic properties of substituents are known to influence the regioselectivity of SNAr on related di-substituted heterocycles like dichloroquinazolines. nih.gov The introduction of electron-donating or electron-withdrawing groups has also been shown to alter the ground and excited state dipole moments in oxazolo[4,5-b]pyridines, which correlates with their electronic properties and potential reactivity. researchgate.net

Influence of Electronic and Steric Factors on Chemical Transformations

Electronic Influences on Reactivity

The oxazolo[5,4-b]pyridine ring system is inherently electron-deficient due to the presence of two electronegative heteroatoms, nitrogen and oxygen. The pyridine nitrogen atom, in particular, withdraws electron density from the ring, making the carbon atoms more electrophilic and susceptible to nucleophilic attack. This effect is most pronounced at the positions ortho and para to the ring nitrogen (C2 and C6). The chlorine atom at the C6 position is therefore situated at a prime location for SNAr.

The reactivity of the scaffold can be further modulated by the electronic nature of substituents on the ring system. The introduction of electron-withdrawing groups (EWGs) onto the pyridine or oxazole ring is expected to enhance the electrophilicity of the C6 carbon, thereby increasing the rate of nucleophilic substitution. For instance, the presence of a nitro group, a potent EWG, on similar azolopyridine systems has been shown to dramatically increase reactivity, transforming them into superelectrophiles that can react with even weak nucleophiles under mild conditions. nih.gov Conversely, the introduction of electron-donating groups (EDGs) would be expected to decrease the rate of SNAr by reducing the partial positive charge at the C6 position.

The electronic properties of the incoming nucleophile also play a crucial role. Stronger, more electron-rich nucleophiles will generally react faster than weaker, less electron-rich ones. For example, an alkoxide or phenoxide ion will typically be more reactive towards this compound than its corresponding alcohol or phenol. Similarly, the nucleophilicity of amines is dependent on the substituents attached to the nitrogen atom; alkylamines are generally stronger nucleophiles than anilines, whose lone pair is delocalized into the aromatic ring.

Steric Effects in Derivatization

Steric hindrance can significantly impact the feasibility and outcome of chemical transformations involving this compound. Bulky substituents on the oxazolopyridine ring, particularly near the C6 reaction site (e.g., at C5 or C7), can impede the approach of a nucleophile, slowing down the rate of substitution.

The size of the nucleophile itself is a critical steric factor. Large, bulky nucleophiles may face significant steric repulsion from the heterocyclic core, leading to slower reaction rates or preventing the reaction altogether. In cases where there are multiple potential reaction sites, a bulky nucleophile may selectively react at the less sterically hindered position. For example, in related multi-halogenated pyridine systems, it has been observed that as the steric requirement of the nucleophile increases, substitution may favor a less electronically activated but more accessible position. beilstein-journals.org

This interplay is evident when considering the substitution of the chlorine at C6. While electronically favored, the approach of a very bulky nucleophile, such as tert-butoxide, might be slower compared to a smaller nucleophile like methoxide, despite their similar electronic properties. This effect can be exploited to control the selectivity of reactions in more complex derivatives.

The following table illustrates the expected trends in reactivity based on the electronic and steric properties of various nucleophiles in reaction with this compound.

NucleophileElectronic CharacterSteric ProfileExpected Relative Reactivity
Methoxide (CH₃O⁻)Strong Nucleophile (Anionic)LowHigh
tert-Butoxide ((CH₃)₃CO⁻)Strong Nucleophile (Anionic)HighModerate
Aniline (C₆H₅NH₂)Weaker Nucleophile (Neutral)ModerateLow to Moderate
Diethylamine ((CH₃CH₂)₂NH)Stronger Nucleophile (Neutral)ModerateModerate to High
2,6-DiisopropylanilineWeaker Nucleophile (Neutral)Very HighVery Low

Applications in Chemical Synthesis and Materials Science Non Biological Focus

Role as a Synthetic Intermediate for Complex Heterocyclic Systems

The reactivity of the chlorine atom at the 6-position of the oxazolo[5,4-b]pyridine (B1602731) core is a key feature that allows for its use as a versatile synthetic intermediate. This chloro group is amenable to various nucleophilic substitution and cross-coupling reactions, providing a strategic handle for the elaboration of the heterocyclic scaffold into more complex systems.

Research has demonstrated that chloro-substituted pyridine (B92270) and its fused analogues can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings. nih.govresearchgate.net These reactions enable the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 6-position, thereby facilitating the synthesis of diverse and complex heterocyclic structures. The ability to form new carbon-carbon bonds at this position is crucial for building larger, conjugated systems that are of interest in materials science.

Furthermore, the nitrogen atoms within the oxazolo[5,4-b]pyridine ring system can influence the reactivity of the chloro substituent and can also serve as sites for further functionalization. The synthesis of various fused heterocyclic systems often relies on the strategic manipulation of such reactive handles. dmed.org.uabohrium.combohrium.com While many applications of these subsequent complex molecules are in medicinal chemistry, the synthetic strategies themselves are broadly applicable to the creation of non-biological functional molecules.

The following table summarizes the types of reactions that 6-Chlorooxazolo[5,4-b]pyridine is expected to undergo based on the reactivity of similar compounds, making it a valuable precursor for a variety of complex heterocyclic systems.

Reaction TypeReagents and ConditionsExpected Product ClassPotential Applications of Products
Suzuki Coupling Arylboronic acids, Pd catalyst, Base6-Aryloxazolo[5,4-b]pyridinesOrganic electronics, fluorescent probes
Stille Coupling Organostannanes, Pd catalyst6-Alkyl/Aryl-oxazolo[5,4-b]pyridinesFunctional polymers, liquid crystals
Buchwald-Hartwig Amination Amines, Pd catalyst, Base6-Aminooxazolo[5,4-b]pyridinesHole-transport materials, dyes
Nucleophilic Aromatic Substitution Nucleophiles (e.g., alkoxides, thiolates)6-Substituted oxazolo[5,4-b]pyridinesPrecursors for further synthesis

Integration into Novel Organic Materials

The electronic and photophysical properties of the oxazolo[5,4-b]pyridine scaffold make it an attractive component for the design of novel organic materials. The fusion of the electron-rich oxazole (B20620) ring with the electron-deficient pyridine ring results in a system with unique electronic characteristics that can be tuned through substitution.

Studies on similar heterocyclic systems, such as thiazolo[5,4-d]thiazole (B1587360) derivatives, have shown that the introduction of different functional groups can significantly modulate their photophysical properties, leading to materials with applications in solid-state lighting and optical devices. nih.gov The fluorescence behavior of oxazolo[4,5-b]pyridine (B1248351) derivatives has also been investigated, revealing that the introduction of electron-donating and electron-withdrawing groups can lead to compounds with strong charge-transfer character in their excited states. researchgate.net This property is highly desirable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.

While direct integration of this compound into organic materials is not yet widely reported, its potential as a building block is significant. The chloro-substituent allows for its incorporation into polymeric structures or larger conjugated molecules through polymerization or post-polymerization modification reactions. The resulting materials could exhibit interesting properties for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Exploration as Ligands in Coordination Chemistry

The oxazolo[5,4-b]pyridine ring system contains multiple nitrogen atoms that can act as coordination sites for metal ions, making it a promising ligand for the construction of coordination complexes and metal-organic frameworks (MOFs). researchgate.net The coordination chemistry of pyridine and its derivatives is well-established, and these ligands are known to form stable complexes with a wide range of transition metals. jscimedcentral.com

The specific geometry and electronic properties of the oxazolo[5,4-b]pyridine ligand can influence the structure and properties of the resulting metal complexes. The presence of both a pyridine-type nitrogen and an oxazole-type nitrogen offers the potential for chelation or for bridging multiple metal centers, leading to the formation of polynuclear complexes or coordination polymers.

While the coordination chemistry of this compound itself has not been extensively explored, related heterocyclic ligands have been successfully used to construct MOFs with interesting properties, such as enhanced gas uptake. rsc.org The chloro-substituent on the ligand could also serve as a reactive site for post-synthetic modification of the resulting coordination complex or MOF, allowing for the tuning of its properties. The synthesis and structural analysis of transition metal complexes with similar N-heterocyclic ligands have revealed a rich variety of coordination modes and geometries. mdpi.comncl.ac.uknih.gov

The potential coordination sites and resulting complex types are outlined in the table below.

Potential Coordination SitesMetal IonsPotential Complex TypesPotential Applications
Pyridine NitrogenTransition Metals (e.g., Cu, Zn, Fe, Ru)Mononuclear complexes, Polynuclear clustersCatalysis, magnetic materials
Oxazole NitrogenLanthanide Ions, Main Group MetalsCoordination polymers, MOFsGas storage, sensing, luminescence
Bridging (Pyridine and Oxazole Nitrogens)Various Metal Ions1D, 2D, or 3D coordination networksPorous materials, heterogeneous catalysis

Future Research Directions and Unresolved Challenges

Development of More Efficient and Sustainable Synthetic Routes

Future research should prioritize "green chemistry" approaches. ijpsonline.comresearchgate.net This includes the use of less toxic solvents, exploring catalytic systems over stoichiometric reagents, and minimizing energy consumption. ijpsonline.com Techniques such as sonochemistry, which uses ultrasonic irradiation to drive chemical processes, and electrochemistry offer promising green alternatives by reducing the need for harsh reagents and improving reaction efficiency. rsc.orgnih.gov The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, would significantly improve efficiency by reducing the number of intermediate purification steps. Exploring novel starting materials, such as constructing the heterocyclic core from non-aromatic precursors, could also provide more direct and efficient routes. nih.gov

ChallengeFuture Research DirectionPotential Benefit
Multi-step syntheses with low overall yieldDevelopment of one-pot or tandem reaction sequencesIncreased efficiency, reduced waste and cost
Use of hazardous reagents and solventsImplementation of green chemistry principles (e.g., electrochemical synthesis, sonochemistry) rsc.orgnih.govImproved safety, reduced environmental impact
High-dilution conditions hindering throughput beilstein-journals.orgDesigning solvent-free or concentrated reaction mediaEnhanced scalability and process intensity
Limited availability of starting materialsDe novo synthesis from simple, non-aromatic precursors nih.govGreater structural diversity and accessibility

Advanced Mechanistic Elucidation of Complex Reactions

A thorough understanding of reaction mechanisms is critical for optimizing existing synthetic routes and for the rational design of new transformations. For complex heterocyclic systems like oxazolopyridines, the pathways to their formation and subsequent reactions can be non-trivial, involving intricate intermediates and transition states. scite.ai

Future work must involve detailed mechanistic studies of key synthetic steps. This includes tandem cycloaddition/cycloreversion sequences and other complex cyclization reactions. nih.gov Investigating reaction kinetics, identifying key intermediates through spectroscopic methods, and isotopic labeling studies can provide deep insights into the reaction pathways. Understanding these mechanisms will allow chemists to better control reaction outcomes, suppress side-product formation, and improve yields and selectivity. For instance, elucidating the role of specific catalysts or key intermediates, such as acyloxyphosphonium ions in certain electrochemical syntheses, is crucial for process optimization. rsc.org

Unresolved QuestionProposed Research ApproachExpected Outcome
Nature of intermediates in cyclization reactionsIn-situ spectroscopic analysis (e.g., NMR, IR), trapping experimentsIdentification of transient species, validation of proposed pathways
Role of catalysts in controlling regioselectivityKinetic studies, catalyst modification, and computational modelingRational catalyst design for improved reaction control
Factors governing complex rearrangements (e.g., cycloaddition/cycloreversion) nih.govIsotopic labeling studies, theoretical calculations of transition statesPredictive understanding of reaction selectivity and scope

Predictive Modeling for Novel Reactivity and Selectivity

Computational chemistry is a powerful tool for accelerating research by predicting molecular properties and reaction outcomes, thereby reducing the need for extensive empirical screening. Applying these methods to 6-Chlorooxazolo[5,4-b]pyridine can guide the development of new reactions and derivatives.

Future research should leverage computational tools like Density Functional Theory (DFT) to model the electronic structure and reactivity of the this compound scaffold. researchgate.netnih.gov Such studies can predict the most likely sites for electrophilic or nucleophilic attack, the feasibility of C-H activation at various positions, and the activation energies for different reaction pathways. nih.gov This predictive power can help chemists prioritize experimental efforts, for example, by identifying the most promising cross-coupling partners for the C6-chloro position or predicting the regioselectivity of a novel C-H functionalization reaction. nih.govresearchgate.net

ChallengeComputational ApproachPotential Application
Predicting regioselectivity of new reactionsCalculation of frontier molecular orbitals (HOMO/LUMO) and atomic chargesGuiding site-selective C-H functionalization or substitution reactions
Screening potential catalysts and reagentsModeling of transition states and calculation of activation energy barriers nih.govRational selection of optimal reaction conditions before experimentation
Designing derivatives with specific electronic propertiesDFT calculations to predict properties like dipole moment and polarizability researchgate.netInforming the design of new materials or bioactive molecules

Exploration of New Derivatization Pathways

The utility of this compound as a scaffold is determined by the range of derivatives that can be synthesized from it. The chlorine atom at the C6 position is a key handle for functionalization, but other positions on the bicyclic system remain underexplored.

A major area for future research is the systematic exploration of derivatization pathways. The C6-chloro group is an ideal site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide variety of aryl, alkyl, and alkynyl groups. nih.gov Beyond this, direct C-H functionalization represents a state-of-the-art strategy for modifying the pyridine (B92270) and oxazole (B20620) rings without pre-functionalization. rsc.org These late-stage functionalization (LSF) techniques are highly valuable in medicinal chemistry for rapidly generating analogues for structure-activity relationship (SAR) studies. nih.gov Exploring reactions that modify the oxazole ring itself would further expand the accessible chemical diversity.

Target SitePotential Reaction TypeExample of Introduced Functionality
C6-Position (via Chloro)Suzuki Cross-Coupling nih.govAryl, heteroaryl groups
C6-Position (via Chloro)Buchwald-Hartwig AminationSubstituted amines, anilines
Pyridine Ring C-H BondsDirect C-H Arylation/Alkylation nih.govresearchgate.netFunctional groups at positions other than C6
Oxazole Ring C-H BondPalladium-catalyzed Direct C-H Heteroarylation(Hetero)aryl groups at the C2 position

Challenges in Scaling Up Synthesis and Purification

Transitioning a synthetic route from a laboratory (gram) scale to a pilot or industrial (kilogram) scale presents a distinct set of challenges that are often not apparent during initial discovery. chemtek.co.in These challenges include process safety, cost-effectiveness, reproducibility, and purification.

Future work must address the scalability of any newly developed synthetic route for this compound. A process that is feasible on a small scale may be impractical for large-scale production due to the use of expensive reagents, cryogenic conditions, or chromatography-based purification. chemtek.co.inpharmtech.com A significant challenge is managing the safety of exothermic reactions, which can be controlled in a lab flask but may pose a serious hazard in a large reactor. chemtek.co.in Furthermore, impurity profiles can change upon scale-up, and controlling polymorphism—the formation of different crystal structures—becomes critical as it can affect the final product's physical properties. drugdiscoverytrends.com Developing robust, scalable crystallization methods for both the final product and key intermediates is a crucial and unresolved challenge. drugdiscoverytrends.com

Scale-Up ChallengeArea of FocusRequired Outcome
Process SafetyReaction calorimetry to assess exothermsA thermally safe process with controlled reagent addition
Cost of GoodsReplacing expensive reagents and catalysts with cheaper alternativesAn economically viable synthetic route
PurificationDevelopment of scalable crystallization procedures instead of chromatographyEfficient and repeatable isolation of high-purity material
ReproducibilityIdentification of critical process parameters and control of polymorphism drugdiscoverytrends.comConsistent product quality across different batches and scales

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.